

2-Ethylacrylic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylacrylic acid**

Cat. No.: **B1214942**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Ethylacrylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylacrylic acid, a derivative of acrylic acid, is an alpha,beta-unsaturated monocarboxylic acid that serves as a critical building block in chemical synthesis.^{[1][2][3]} Its unique structure, featuring both a carboxylic acid functional group and a reactive carbon-carbon double bond, makes it a valuable monomer for creating specialty polymers and a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.^[4] An understanding of its physical and chemical properties is paramount for its effective and safe use in research and development, particularly in fields like polymer science and drug delivery, where its polymer, **poly(2-ethylacrylic acid)**, has shown pH-responsive behavior.^[5]

This guide provides a comprehensive overview of the core physical properties, chemical characteristics, safety protocols, and analytical methodologies for **2-Ethylacrylic acid**, designed to equip researchers and drug development professionals with the technical knowledge required for its application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. **2-Ethylacrylic acid** is known by several synonyms, and its identity is definitively established by its CAS Registry Number.

Synonyms: 2-Ethylpropenoic acid, 2-Methylenebutanoic acid, 2-Methylenebutyric acid. IUPAC Name: 2-methylidenebutanoic acid.[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	3586-58-1	[2]
Molecular Formula	C ₅ H ₈ O ₂	[1] [2] [6]
Molecular Weight	100.12 g/mol	[1] [2] [6]
InChI	1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)	[1]
InChIKey	WROUWQQRXUBECT-UHFFFAOYSA-N	[1]

| Canonical SMILES | CCC(=C)C(=O)O ||

Core Physical and Chemical Properties

The physical properties of **2-Ethylacrylic acid** dictate its behavior under various experimental conditions, influencing everything from reaction setup to purification strategies. These properties are summarized below.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Physical State	Solid / Liquid	[1] [2] [6]
Melting Point	-16 °C	[2] [6]
Boiling Point	176 - 185 °C	[2] [4] [6]
Density	0.986 g/mL at 25 °C	[2] [6]
Refractive Index (n _{20/D})	1.437	[2]

| Flash Point | 83.3 °C (181.9 °F) - closed cup | |

As an alpha,beta-unsaturated monocarboxylic acid, **2-Ethylacrylic acid**'s chemistry is dominated by the reactivity of its carboxyl group and its carbon-carbon double bond.[1][2] It is functionally related to acrylic acid.[1][3] Its ability to act as a monomer is one of its most significant chemical attributes, readily undergoing polymerization to form **poly(2-ethylacrylic acid)**.[4] This reactivity also necessitates the use of inhibitors, such as Butylated hydroxytoluene (BHT), during storage to prevent spontaneous polymerization.

Safety, Handling, and Storage

Due to its corrosive nature, proper handling of **2-Ethylacrylic acid** is crucial to ensure laboratory safety. The compound is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[1][7]

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	[1]
Hazard Statement	H314: Causes severe skin burns and eye damage	[1][7]

| Storage Class | 8A - Combustible corrosive hazardous materials | |

Recommended Handling Protocol:

- Always handle **2-Ethylacrylic acid** inside a certified chemical fume hood.[4]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes.[4]
- Ensure an eyewash station and safety shower are readily accessible.

- Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
- The presence of an inhibitor (e.g., 150 ppm BHT) is standard for commercial preparations to ensure stability.

Experimental Protocol: Characterization by Titration

Determining the purity and acidity constant (pKa) of a carboxylic acid is a fundamental characterization step. Potentiometric titration is a reliable method for this purpose.

Objective: To determine the purity and apparent pKa of a **2-Ethylacrylic acid** sample using potentiometric titration with a standardized strong base.

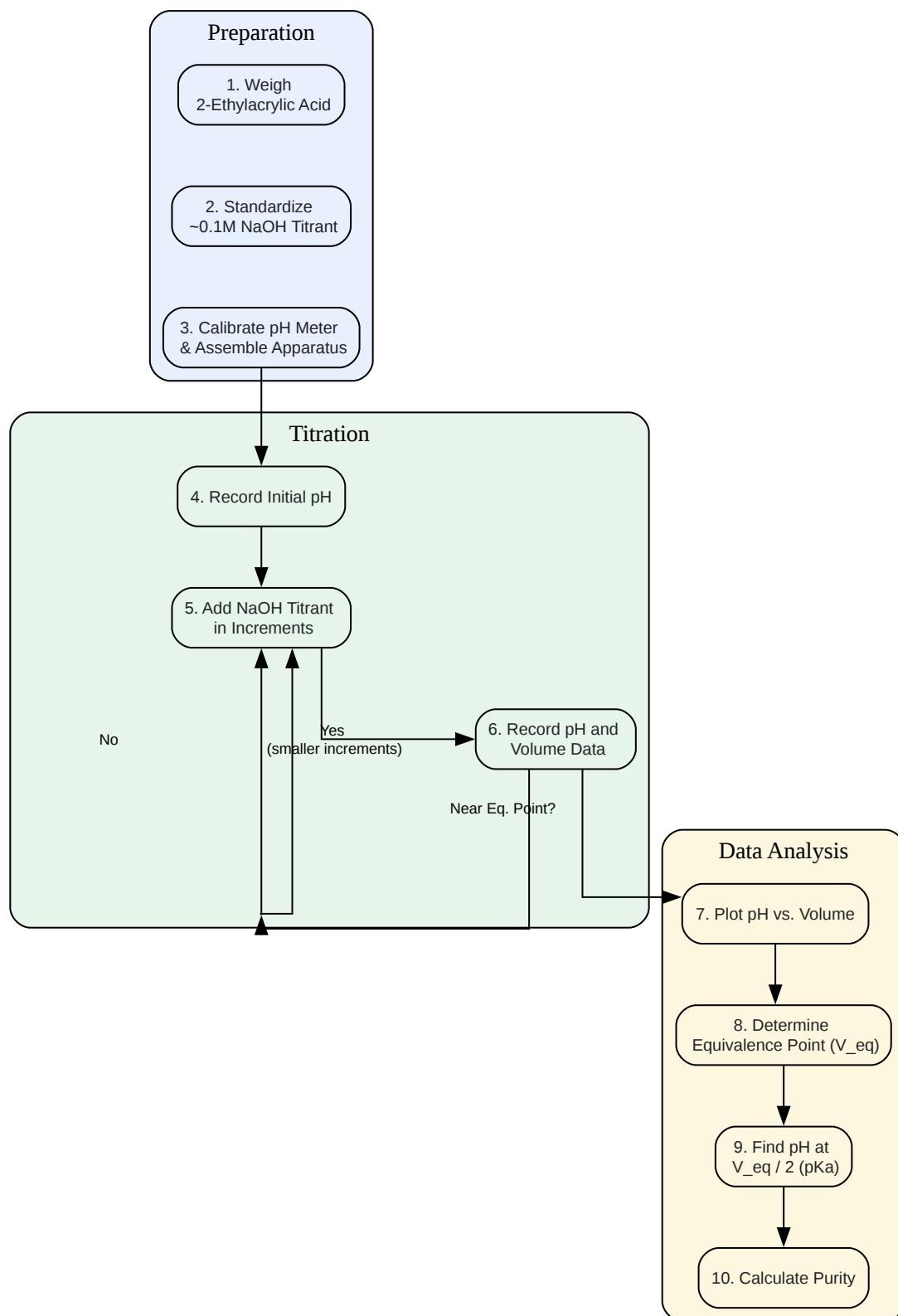
Causality and Principle: This protocol leverages the classic acid-base neutralization reaction. A weak acid (**2-Ethylacrylic acid**) is titrated with a strong base (NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve has two key features:

- The Equivalence Point: A sharp inflection in the curve where the moles of base added are equal to the initial moles of acid. This point is used to calculate the concentration and thus the purity of the acid.
- The Half-Equivalence Point: The point where exactly half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa of the acid.

Materials and Reagents:

- **2-Ethylacrylic acid** sample
- Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
- Potassium Hydrogen Phthalate (KHP), primary standard
- Deionized, CO₂-free water
- pH meter with a combination electrode

- Magnetic stirrer and stir bar
- Class A 50 mL burette
- Volumetric flasks and pipettes
- Analytical balance


Step-by-Step Methodology:

- Standardization of NaOH Titrant:
 1. Accurately weigh ~0.4 g of dried KHP into an Erlenmeyer flask.
 2. Dissolve in ~50 mL of CO₂-free deionized water.
 3. Add 2-3 drops of phenolphthalein indicator.
 4. Titrate with the ~0.1 M NaOH solution until a faint, persistent pink color is observed.
 5. Record the volume of NaOH used and calculate its exact molarity. Repeat for a total of three trials.
- Titration of **2-Ethylacrylic Acid**:
 1. Accurately weigh ~0.2 g of **2-Ethylacrylic acid** into a 250 mL beaker.
 2. Add ~100 mL of CO₂-free deionized water and a magnetic stir bar.
 3. Place the beaker on a magnetic stirrer and allow the acid to dissolve completely.
 4. Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
 5. Record the initial pH.
 6. Begin adding the standardized NaOH titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

7. As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain a detailed curve in this region.
8. Continue adding titrant well past the equivalence point until the pH curve flattens out again.

- Data Analysis:
 1. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
 2. Determine the equivalence point volume (V_{eq}) from the point of maximum slope on the curve. This can be found visually or by calculating the first or second derivative of the curve.
 3. Calculate the purity of the **2-Ethylacrylic acid** sample.
 4. Locate the half-equivalence point volume ($V_{eq} / 2$) on the x-axis.
 5. The pH of the solution at the half-equivalence point is the apparent pK_a of **2-Ethylacrylic acid**.

Workflow Diagram: Potentiometric Titration

[Click to download full resolution via product page](#)

Caption: Workflow for purity and pKa determination via titration.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure of **2-Ethylacrylic acid**. Based on its functional groups, the following spectral characteristics are expected.[8][9]

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - -COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.
 - =CH₂ (Vinyl protons): Two distinct signals in the vinyl region (~5.5-6.5 ppm), appearing as singlets or narrow multiplets, representing the two non-equivalent protons on the double bond.
 - -CH₂- (Ethyl group): A quartet around ~2.2-2.5 ppm, split by the adjacent methyl group.
 - -CH₃ (Ethyl group): A triplet around ~1.0-1.2 ppm, split by the adjacent methylene group.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - C=O (Carbonyl): A signal in the range of ~170-180 ppm.
 - =C< (Quaternary vinyl carbon): A signal around ~140-145 ppm.
 - =CH₂ (Methylene vinyl carbon): A signal around ~125-130 ppm.
 - -CH₂- (Ethyl group): A signal around ~20-25 ppm.
 - -CH₃ (Ethyl group): A signal around ~12-15 ppm.
- IR (Infrared) Spectroscopy:
 - O-H stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm^{-1} .
 - C=O stretch (Carbonyl): A strong, sharp absorption band around ~1700-1725 cm^{-1} .
 - C=C stretch (Alkene): An absorption band around ~1630-1650 cm^{-1} .
 - C-H stretch (sp^2): A signal just above 3000 cm^{-1} .

- C-H stretch (sp^3): Signals just below 3000 cm^{-1} .
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 100$).
 - Fragmentation: Common fragmentation patterns would include the loss of the ethyl group (-29) to give a peak at $m/z = 71$, and the loss of the carboxyl group (-45) to give a peak at $m/z = 55$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylacrylic acid | C5H8O2 | CID 19166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ETHYLACRYLIC ACID 98 CAS#: 3586-58-1 [m.chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. chemical-label.com [chemical-label.com]
- 8. lehigh.edu [lehigh.edu]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- To cite this document: BenchChem. [2-Ethylacrylic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214942#2-ethylacrylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com